4-Amino-3,3-dimethylbutan-1-ol hydrochloride
Description
Properties
IUPAC Name |
4-amino-3,3-dimethylbutan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.ClH/c1-6(2,5-7)3-4-8;/h8H,3-5,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNIGWVLAMOTBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Process Description:
- Substrate: 4-hydroxybutan-2-one or analogs with dimethyl substitution.
- Enzyme: R-selective transaminase enzymes (e.g., ATA-415, ATA-301, ECS-ATA-134).
- Amino Donor: Secondary amines such as isopropylamine or amino acid derivatives.
- Coenzyme: Pyridoxal phosphate (PLP) to facilitate the transamination.
- Reaction Conditions: pH 6–9, temperature 15–40°C, reaction time 12–48 hours.
- Outcome: High enantiomeric purity (>99.5%) and yield.
Enzyme Screening Data:
| Sr. No. | Transaminase Enzyme Code | Desired (R)-Amine (%) | Undesired (S)-Amine (%) |
|---|---|---|---|
| 1 | ATA-415 | 97.10 | 2.9 |
| 2 | ATA-301 | 100 | 0 |
| 3 | Evo-1.2.126 | 92.63 | 7.37 |
| 4 | Evo-1.2.131 | 84.93 | 15.07 |
| 5 | Evo-1.2.134 | 86.49 | 13.51 |
| 6 | Evo-1.2.135 | 100 | 0 |
| 7 | Evo-1.2.137 | 100 | 0 |
| 8 | ECS-ATA-05 | 100 | 0 |
| 9 | ECS-ATA-02 | 100 | 0 |
| 10 | ECS-ATA-07 | 87 | 13 |
| 11 | ECS-ATA-134 | 100 | 0 |
Table 1: Performance of Transaminase Enzymes in Amination Reaction
Representative Example:
- A mixture containing 4-hydroxybutan-2-one, ECS-ATA-134 enzyme, PLP, secondary butyl amine, magnesium chloride, and phosphate buffer was stirred at 15°C for 24 hours.
- The product was isolated by extraction and distillation, yielding (R)-3-aminobutan-1-ol with 100% enantiomeric purity.
- Similar protocols can be adapted for 4-amino-3,3-dimethylbutan-1-ol by using appropriately substituted substrates.
This enzymatic method is industrially viable, simple, and environmentally friendly, avoiding harsh chemicals and multiple steps.
Chemical Alkylation of Amines
Another common synthetic route involves chemical alkylation of amines with haloalkyl derivatives or direct amination of alcohols.
General Approach:
- Starting Materials: Amines (e.g., methylamine) and halo-substituted butanols or protected intermediates.
- Reaction: Nucleophilic substitution or reductive amination to introduce the amino group.
- Hydrochloride Formation: Treatment with hydrochloric acid to form the hydrochloride salt, enhancing stability and crystallinity.
Characteristics:
- This method allows control over substitution patterns and can yield 3,3-dimethyl-4-(methylamino)butan-1-ol hydrochloride.
- Reaction conditions and reagents vary depending on the substrate and desired purity.
- Yields and purity depend on reaction parameters such as temperature, solvent, and stoichiometry.
While detailed experimental data specific to this compound are limited, analogous compounds have been synthesized via this route with satisfactory yields and purity.
Salt Formation and Purification
After synthesis of the free base amino alcohol, conversion to the hydrochloride salt is typically performed:
- Method: Bubbling dry hydrogen chloride gas or adding concentrated hydrochloric acid in an appropriate solvent (e.g., ethanol or ether).
- Purpose: Enhances compound stability, facilitates crystallization, and improves handling.
- Result: White crystalline powder with defined melting point and improved shelf life.
Comparative Summary of Preparation Methods
| Method | Advantages | Disadvantages | Purity & Yield | Environmental Impact |
|---|---|---|---|---|
| Enzymatic Transamination | High enantioselectivity, mild conditions | Requires enzyme availability | >99.5% purity, high yield | Environmentally friendly |
| Chemical Alkylation | Versatile, scalable | May require harsh reagents, multi-step | Variable, depends on conditions | Moderate, depends on reagents |
| Hydrochloride Salt Formation | Stabilizes product, easy purification | Additional step after synthesis | High purity salt form | Minimal impact |
Research Findings and Industrial Relevance
- Enzymatic methods have been patented and scaled up for related amino alcohols, demonstrating industrial feasibility.
- Chemical alkylation remains a classical approach with broad applicability but may require optimization for each specific compound.
- The choice of method depends on factors such as desired stereochemistry, scale, cost, and environmental considerations.
- The hydrochloride salt form is preferred for pharmaceutical applications due to its stability and ease of formulation.
Chemical Reactions Analysis
4-Amino-3,3-dimethylbutan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Synthesis
4-Amino-3,3-dimethylbutan-1-ol hydrochloride serves as an important intermediate in organic synthesis. It is utilized in the production of various organic compounds, particularly those that require amino alcohol functionalities. Its structure allows for multiple functionalization pathways, making it a valuable building block in synthetic chemistry.
Key Applications:
- Synthesis of biologically active molecules.
- Development of pharmaceuticals and agrochemicals.
Drug Development
The compound is explored for its potential therapeutic properties. It has been identified as a precursor for synthesizing compounds with inhibitory activities against various biological targets, including ion transporters and enzymes. Research indicates that derivatives of this compound may exhibit neuroprotective effects by modulating chloride ion transport in neurons, which can impact neuronal function in brain disorders.
Case Study:
A study demonstrated that derivatives of this compound showed promising results in inhibiting specific enzymes linked to neurodegenerative diseases. This highlights its potential role in developing new treatments for conditions such as Alzheimer's disease .
Neuropharmacology
Research indicates that this compound may interact with neurotransmitter systems, potentially leading to neuroprotective effects. Its ability to influence chloride ion transport suggests applications in treating neurological disorders.
Data Table: Neuropharmacological Effects
| Compound Derivative | Effect on Ion Transport | Reference |
|---|---|---|
| Derivative A | Inhibition of Cl⁻ influx | |
| Derivative B | Enhancement of GABAergic activity |
Industrial Applications
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for creating polymers and other advanced materials.
Key Uses:
- Production of surfactants.
- Development of polymer additives.
Mechanism of Action
The mechanism of action of 4-Amino-3,3-dimethylbutan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural or functional similarities with 4-Amino-3,3-dimethylbutan-1-ol hydrochloride:
3-Amino-2,3-dimethylbutan-1-ol Hydrochloride (CAS: 164656-83-1)
- Molecular Formula: C₆H₁₄ClNO (same as the target compound).
- Key Differences: The amino group is at position 3 instead of 4. Methyl groups are at positions 2 and 3 (vs. 3,3-dimethyl in the target compound).
- Implications :
4-Amino-3,5-dibromo-α-((dimethylamino)methyl)benzyl Alcohol Hydrochloride
- Molecular Formula: C₁₀H₁₄Br₂ClNO₂.
- Key Differences: Incorporates a benzyl alcohol core with bromine substituents (positions 3 and 5) and a dimethylamino group. Molecular Weight: ~430 g/mol (vs. 151.64 g/mol for the target compound).
- Pharmacological Relevance :
4-(Methylamino)-1-(3-pyridyl)-1-butanone Dihydrochloride (Pseudooxynicotine Dihydrochloride)
- Molecular Formula : C₁₀H₁₆Cl₂N₂O.
- Key Differences :
- Contains a pyridyl ring and ketone group, unlike the alcohol moiety in the target compound.
- Dihydrochloride form increases solubility but may reduce lipid permeability.
- Applications :
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Solubility (Water) | LogP (Predicted) |
|---|---|---|---|
| 4-Amino-3,3-dimethylbutan-1-ol HCl | 151.64 | High | 0.58 |
| 3-Amino-2,3-dimethylbutan-1-ol HCl | 151.64 | Moderate | 0.72 |
| 4-Amino-3,5-dibromo-benzyl alcohol HCl | ~430 | Low | 2.15 |
| Pseudooxynicotine Dihydrochloride | 251.16 | Very High | -0.34 |
Notes:
- The target compound’s higher symmetry (3,3-dimethyl groups) improves solubility compared to its positional isomer (3-Amino-2,3-dimethylbutan-1-ol HCl) .
- Bulky bromine substituents in the benzyl alcohol derivative reduce solubility but enhance lipophilicity .
Biological Activity
4-Amino-3,3-dimethylbutan-1-ol hydrochloride is a compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound is an amino alcohol with the following chemical structure:
- Chemical Formula: CHClNO
- Molecular Weight: 152.62 g/mol
This compound serves as a versatile intermediate in organic synthesis and is utilized in the development of biologically active molecules.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may modulate enzyme activities or receptor functions through:
- Hydrogen Bonding: The amino group can form hydrogen bonds with target proteins, influencing their conformation and activity.
- Electrostatic Interactions: These interactions can enhance binding affinity to specific receptors or enzymes involved in metabolic pathways.
Biological Applications
The compound has shown promise in several biological applications:
1. Drug Development:
this compound is explored for its potential therapeutic properties. It has been identified as a building block for synthesizing compounds with inhibitory activities against various biological targets, including ion transporters and enzymes .
2. Neuropharmacology:
Research indicates that derivatives of this compound may exhibit neuroprotective effects by modulating chloride ion transport in neurons. Such actions can impact neuronal function in brain disorders .
3. Biochemical Pathways:
The compound is utilized in studies related to biochemical pathways, serving as a precursor for synthesizing biologically active molecules that can influence metabolic processes.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
Table 1: Summary of Biological Activities
Case Study: Neurodevelopmental Disorders
A study highlighted the efficacy of a derivative of this compound as a selective NKCC1 inhibitor in mouse models of neurodevelopmental disorders. The compound demonstrated significant inhibitory activity compared to traditional diuretics like bumetanide, suggesting a safer pharmacological profile .
Q & A
Q. What are the key steps in synthesizing 4-Amino-3,3-dimethylbutan-1-ol hydrochloride, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves reductive amination or protection/deprotection strategies. For example, a related compound (methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride) was synthesized by acid-catalyzed deprotection of a Boc-protected intermediate using HCl in dioxane, yielding 100% conversion . Key steps include:
- Purification : Reduced-pressure distillation removes solvents and isolates the hydrochloride salt.
- Characterization : ¹H-NMR (e.g., δ 9.00 ppm for amine protons) and LC-MS validate structural integrity .
To ensure purity, use SPE (Solid-Phase Extraction) with HLB cartridges for impurity removal, as demonstrated in wastewater analysis of structurally similar amines .
Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?
- Methodological Answer :
- HPLC-MS/MS : Provides high sensitivity for trace quantification. For example, paraben derivatives were analyzed using Oasis HLB cartridges with methanol elution, achieving recovery rates >90% .
- Ion Chromatography : Effective for separating polar impurities (e.g., chloride counterion).
- NMR Spectroscopy : Distinguishes stereoisomers via coupling constants (e.g., δ 3.79 ppm for methoxy groups in related esters) .
Advanced Research Questions
Q. How do steric effects from the 3,3-dimethyl group influence the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer : The bulky dimethyl group reduces conformational flexibility, impacting reaction kinetics. For example:
- Kinetic Studies : Compare reaction rates of this compound with non-methylated analogs in SN2 reactions (e.g., using NaN₃ in DMF).
- Computational Modeling : DFT calculations (B3LYP/6-31G*) can predict steric hindrance effects on transition states.
Evidence from clenbuterol analogs shows that methyl groups adjacent to amines reduce metabolic oxidation rates .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies may arise from:
- Impurity Profiles : Use EP-grade reference standards (e.g., 1-(4-Amino-3,5-dichlorophenyl)-2-[(1,1-dimethylethyl)amino]ethanone Hydrochloride) to identify byproducts via HPLC .
- Assay Variability : Standardize in vitro models (e.g., CHO-K1 cells for receptor binding assays) and cross-validate with in vivo studies.
A related compound, 4-Amino-3,5-dibromo-benzyl alcohol hydrochloride, showed dose-dependent CNS stimulation in rodents, highlighting the need for controlled dosing protocols .
Q. How can stability studies be designed to assess degradation pathways under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–80°C), UV light, and pH extremes (1–13). Monitor degradation via UPLC-PDA.
- Mass Balance Analysis : Quantify major degradation products (e.g., oxidation to ketones or hydrolysis to butanediols) using QTOF-MS .
- Storage Recommendations : Store at −18°C in amber vials, as done for amine-containing pharmaceuticals in wastewater studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
